molecular formula C24H25N3O5 B2386333 10-methyl-3-propyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 896075-73-3

10-methyl-3-propyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Cat. No.: B2386333
CAS No.: 896075-73-3
M. Wt: 435.48
InChI Key: CHRKBUZXWDDVIR-UHFFFAOYSA-N
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Description

10-methyl-3-propyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a complex organic compound featuring a pyrimidoquinoline core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-methyl-3-propyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione typically involves a multi-step process. One common method includes a three-component one-pot reaction involving barbituric acid, aldehydes, and anilines . This method allows for the functionalization of the pyrimidoquinoline core with various substituents, including the 3,4,5-trimethoxyphenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the one-pot synthesis method to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

10-methyl-3-propyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 10-methyl-3-propyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione likely involves interaction with specific molecular targets. The 3,4,5-trimethoxyphenyl group is known to inhibit various enzymes and receptors, such as tubulin, heat shock protein 90, and thioredoxin reductase . These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-methyl-3-propyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is unique due to its specific combination of substituents, which may confer distinct biological activities compared to other compounds with similar cores. The presence of the 3,4,5-trimethoxyphenyl group is particularly significant, as it is associated with a wide range of pharmacological effects.

Properties

IUPAC Name

10-methyl-3-propyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5/c1-6-11-27-22(14-12-17(30-3)21(32-5)18(13-14)31-4)25-23-19(24(27)29)20(28)15-9-7-8-10-16(15)26(23)2/h7-10,12-13H,6,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRKBUZXWDDVIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3N2C)C4=CC(=C(C(=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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